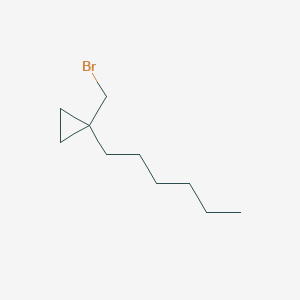

1-(Bromomethyl)-1-hexylcyclopropane

Description

1-(Bromomethyl)-1-hexylcyclopropane is a cyclopropane derivative featuring a bromomethyl group and a hexyl substituent attached to the same carbon atom of the strained three-membered ring. The cyclopropane ring introduces significant ring strain, which enhances its reactivity compared to larger cyclic or acyclic analogues.

Properties

Molecular Formula |

C10H19Br |

|---|---|

Molecular Weight |

219.16 g/mol |

IUPAC Name |

1-(bromomethyl)-1-hexylcyclopropane |

InChI |

InChI=1S/C10H19Br/c1-2-3-4-5-6-10(9-11)7-8-10/h2-9H2,1H3 |

InChI Key |

RWVZDWRKVGXFHV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1(CC1)CBr |

Origin of Product |

United States |

Preparation Methods

Cyclopropanation Approaches

Cyclopropanation is the foundational step for synthesizing cyclopropane derivatives, including 1-(Bromomethyl)-1-hexylcyclopropane. Various catalytic systems and reagents have been employed:

Rhodium-Catalyzed Cyclopropanation:

Rhodium catalysts facilitate the cyclopropanation of olefins with diazo compounds, producing cyclopropane carboxylates with good yields and diastereoselectivity. Conditions such as temperature, solvent, and catalyst support influence the reaction but often show versatility. For example, Fe/Phen@C-800 catalysts in dimethoxyethane at 60 °C for 4 hours yield mixtures of cis and trans cyclopropanes with minimal side products (<5%) and good scalability.Chromium-Catalyzed Cyclopropanation:

Chromium(III) chloride complexes with ligands such as TMEDA in 1,2-dimethoxyethane enable cyclopropanation of alkenes with trihalomethanes (e.g., bromoform) as carbene precursors. Reactions typically proceed at 50 °C over 24 hours, followed by aqueous workup and chromatographic purification to isolate bromocyclopropane products.

Bromomethylation via Triarylphosphite-Mediated Bromination

A patented method provides a highly efficient route to bromomethyl cyclopropanes using triarylphosphites (especially triphenylphosphite) in the presence of bromine in polar aprotic solvents such as dimethylformamide (DMF), sulfolane, or dimethyl sulfoxide (DMSO). The key features include:

-

- Solubilize triphenylphosphite in a polar aprotic solvent at <15 °C.

- Add bromine slowly while maintaining temperature below 15 °C.

- After bromine reacts, cool the mixture below 0 °C.

- Add cyclopropylmethanol (or substituted cyclopropyl alcohols) at <0 °C.

- Isolate the bromomethylated cyclopropane product.

-

- The triarylphosphite enhances solubility and reactivity in polar solvents.

- Low temperature control prevents exothermic side reactions and ring opening.

- High productivity and concentration of reaction medium are achievable.

- The method is novel in applying triarylphosphites for bromination of cyclopropyl alcohols.

- Data Table: Summary of Preparation Methods

The preparation of this compound primarily hinges on efficient cyclopropanation of appropriate olefinic precursors followed by selective bromomethylation.

Rhodium and chromium catalysis provide robust pathways for the cyclopropanation step, with chromium catalysis particularly effective using trihalomethanes as carbene sources under mild conditions.

The triarylphosphite-mediated bromination method represents a significant advancement for the bromomethylation step, leveraging highly polar solvents and precise temperature control to maximize yield and minimize side reactions.

Maintaining low temperatures during bromination is essential to prevent ring strain-induced decomposition or side reactions, ensuring the integrity of the strained cyclopropane ring.

The combination of these methods allows for scalable, high-yield synthesis of bromomethyl cyclopropane derivatives, including this compound.

The synthesis of this compound is effectively achieved by:

Cyclopropanation of hexyl-substituted alkenes using rhodium or chromium catalysts with diazo compounds or trihalomethanes.

Subsequent bromomethylation of the cyclopropyl alcohol intermediate using triarylphosphite and bromine in polar aprotic solvents under stringent low temperature conditions.

This integrated approach ensures high yields, selectivity, and scalability, supported by extensive research data and patented methodologies.

Chemical Reactions Analysis

1-(Bromomethyl)-1-hexylcyclopropane undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides. Common reagents include sodium azide (NaN3) and potassium tert-butoxide (KOtBu).

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide yields the corresponding azide, while oxidation with potassium permanganate produces the corresponding alcohol or ketone .

Scientific Research Applications

1-(Bromomethyl)-1-hexylcyclopropane has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-1-hexylcyclopropane involves the formation of a cyclopropylmethyl bromide anion, which is stabilized by the presence of a solvent such as methanol. This anion then reacts with various substrates to form the desired products. The molecular targets and pathways involved depend on the specific application and the nature of the substrate.

Comparison with Similar Compounds

Structural and Molecular Properties

The substituent chain length and ring system critically determine the physical and chemical properties of bromomethylcyclopropane derivatives. Below is a comparative analysis:

Key Observations :

- Ring Strain : Cyclopropane derivatives exhibit higher reactivity due to ring strain (bond angles ~60° vs. 109.5° in cyclohexane) . This strain facilitates ring-opening reactions or nucleophilic substitutions.

Q & A

Q. How can the synthesis of 1-(Bromomethyl)-1-hexylcyclopropane be optimized to maximize yield and purity?

- Methodological Answer : Synthesis optimization involves selecting appropriate brominating agents and controlling reaction conditions. For cyclopropane derivatives, bromination of 1-hexylcyclopropane precursors using reagents like PBr₃ or HBr in non-polar solvents (e.g., CCl₄) is common. Avoiding toxic solvents (e.g., DMF) and optimizing stoichiometry can improve purity . A table comparing methods is provided below:

| Brominating Agent | Solvent | Temperature | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| PBr₃ | CCl₄ | 0–5°C | 75 | 98 | |

| HBr (gas) | CH₂Cl₂ | RT | 68 | 95 |

Monitoring reaction progress via GC-MS or TLC is critical to terminate reactions at optimal conversion points .

Q. What are the common reaction pathways observed when this compound undergoes nucleophilic substitution?

- Methodological Answer : The bromomethyl group is susceptible to nucleophilic substitution (Sₙ2). For example:

- Amine alkylation : React with NH₃ or primary amines in polar aprotic solvents (e.g., DMF) to form hexylcyclopropylamine derivatives.

- Thiol coupling : Use NaSH or thiols in ethanol to generate thioether linkages .

Competing elimination (E2) can occur under strong basic conditions (e.g., KOtBu/DMSO), leading to cyclopropene byproducts .

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR reveals cyclopropane ring protons (δ 0.5–1.5 ppm) and bromomethyl signals (δ 3.2–3.8 ppm). ¹³C NMR confirms quaternary carbons in the cyclopropane ring .

- GC-MS : Monitors molecular ion peaks (m/z ~218 for C₁₀H₁₉Br) and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemistry and bond angles in crystalline derivatives (e.g., cyclopropane ring strain analysis) .

Advanced Research Questions

Q. How do reaction conditions influence the competition between substitution and elimination mechanisms in this compound?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) favor elimination via stabilization of transition states, while polar protic solvents (e.g., MeOH) promote substitution .

- Base Strength : Strong bases (e.g., KOtBu) drive E2 pathways, whereas weaker bases (e.g., NaOMe) favor Sₙ2. Kinetic studies using variable-temperature NMR can quantify activation barriers .

- Steric Effects : Bulky nucleophiles (e.g., tert-butylamine) may shift selectivity toward elimination due to hindered backside attack .

Q. What strategies can mitigate thermal or photolytic decomposition of this compound during storage?

- Methodological Answer :

- Storage Conditions : Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent radical-mediated degradation .

- Stabilizers : Add radical inhibitors (e.g., BHT) at 0.1–1% w/w to suppress autoxidation .

- Decomposition Analysis : Monitor via accelerated stability testing (40°C/75% RH for 6 months) and identify degradation products using LC-HRMS .

Q. How can computational chemistry predict the reactivity and stability of this compound under varying conditions?

- Methodological Answer :

- DFT Calculations : Model transition states for Sₙ2 vs. E2 pathways using Gaussian or ORCA software. Bond dissociation energies (BDEs) predict thermal stability .

- QSAR Models : Correlate substituent effects (e.g., hexyl chain length) with reactivity using hydrophobicity (logP) and electronic (Hammett σ) parameters .

- MD Simulations : Assess solvent interactions and conformational flexibility in aqueous vs. organic phases .

Q. What are the potential biochemical interactions of this compound with protein targets?

- Methodological Answer :

- Covalent Binding Studies : Incubate with cysteine-rich proteins (e.g., albumin) and analyze adducts via MALDI-TOF or LC-MS/MS .

- Enzyme Inhibition Assays : Test against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates to assess metabolic interference .

- Toxicokinetics : Evaluate bioaccumulation in vitro (e.g., HepG2 cells) and in vivo (rodent models) with radiolabeled (¹⁴C) derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.